1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol
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Overview
Description
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline moiety, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloroquinoline, which is then reacted with propylamine to form the intermediate compound.
Reaction Conditions: The intermediate is further reacted with 2-methylpropan-2-ol under controlled conditions, including specific temperatures and catalysts, to yield the final product
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in the quinoline ring is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Scientific Research Applications
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The quinoline moiety is known to interfere with the replication of certain pathogens by inhibiting key enzymes and disrupting cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7-Chloroquinoline: A precursor in the synthesis of the compound.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with structural similarities
Uniqueness
1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5418-57-5 |
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Molecular Formula |
C16H22ClN3O |
Molecular Weight |
307.82 g/mol |
IUPAC Name |
1-[3-[(7-chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C16H22ClN3O/c1-16(2,21)11-18-7-3-8-19-14-6-9-20-15-10-12(17)4-5-13(14)15/h4-6,9-10,18,21H,3,7-8,11H2,1-2H3,(H,19,20) |
InChI Key |
PVGKFEFXDTXWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCCNC1=C2C=CC(=CC2=NC=C1)Cl)O |
Origin of Product |
United States |
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